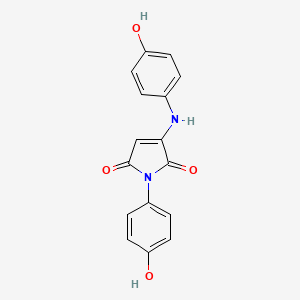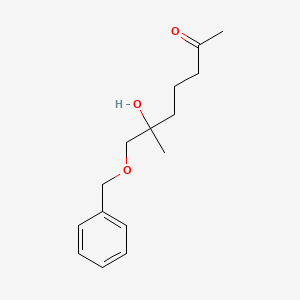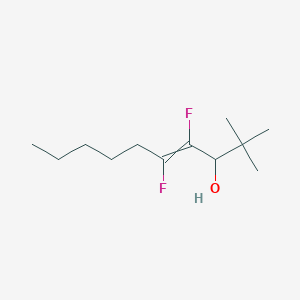
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol is an organic compound with the molecular formula C12H22F2O. This compound is characterized by the presence of two fluorine atoms, a double bond, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol can be achieved through several methods. One common approach involves the use of fluorinated precursors in a series of reactions, including halogenation and subsequent substitution reactions. For instance, starting with a suitable alkene, fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bond can be reduced to form saturated compounds using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group and double bond also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-1,2-dinitrobenzene
- 4,4-Difluorobenzophenone
- BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
Uniqueness
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol is unique due to its specific combination of fluorine atoms, double bond, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its reactivity and potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
90786-37-1 |
|---|---|
Molecular Formula |
C12H22F2O |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
4,5-difluoro-2,2-dimethyldec-4-en-3-ol |
InChI |
InChI=1S/C12H22F2O/c1-5-6-7-8-9(13)10(14)11(15)12(2,3)4/h11,15H,5-8H2,1-4H3 |
InChI Key |
IWALTVVWKOKBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C(C(C)(C)C)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


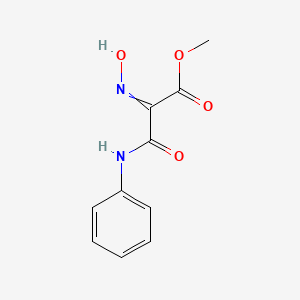
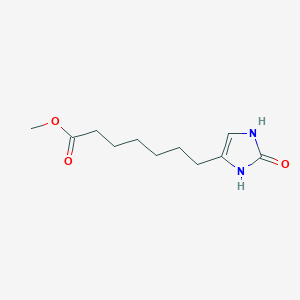
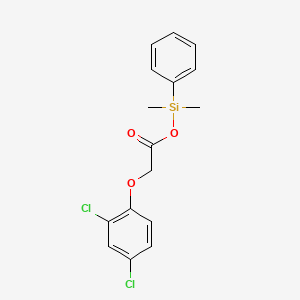
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)

![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

